molecular formula C23H22N6O6 B2914444 2,3-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922061-44-7

2,3-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2914444
CAS No.: 922061-44-7
M. Wt: 478.465
InChI Key: MTEFWCOFKFJFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. It features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a well-known "privileged structure" in pharmaceutical development . This core scaffold is recurrent in compounds with a wide spectrum of biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties . The molecule is a complex hybrid, incorporating a 2,3-dimethoxybenzamide group and a 4-nitrobenzyl moiety, which may be explored to modulate the compound's physicochemical properties and interaction with biological targets. Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening against various enzymes and cellular receptors. Its structure suggests potential application in developing kinase inhibitors or other targeted therapies, analogous to other DHPM-derived bioactive molecules . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O6/c1-34-19-5-3-4-17(20(19)35-2)22(30)24-10-11-28-21-18(12-26-28)23(31)27(14-25-21)13-15-6-8-16(9-7-15)29(32)33/h3-9,12,14H,10-11,13H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEFWCOFKFJFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,3-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS No. 922061-44-7) is a complex organic molecule with potential biological activity. Its structure includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its pharmacological significance. This article reviews the biological activity of this compound based on available literature, focusing on its anticancer properties and other relevant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, similar compounds have demonstrated significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: The compound was evaluated for its cytotoxic effects against several cancer cell lines. Preliminary results indicate that it may exhibit selective cytotoxicity similar to other pyrazolo derivatives.
  • IC50 Values: Compounds with similar structures have shown IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells, suggesting that this compound could possess comparable activity.
CompoundCell LineIC50 (μM)
Compound AMDA-MB-23127.6
Compound BMDA-MB-23129.3
Compound CNon-small cell lung cancer43

The mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. These compounds may target specific kinases or transcription factors involved in oncogenesis.

Other Biological Activities

In addition to anticancer properties, pyrazolo derivatives have been investigated for various other biological activities:

  • Antimicrobial Activity: Some studies suggest that these compounds may also exhibit antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects: The structural motifs present in the compound may contribute to anti-inflammatory activities, making them potential candidates for treating inflammatory diseases.

Case Studies

  • Synthesis and Evaluation Study: A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities against MDA-MB-231 cells. The findings indicated that modifications to the structure significantly influenced their cytotoxicity.
  • Molecular Modeling Studies: Computational studies have been conducted to predict the binding affinity of similar compounds to target proteins involved in cancer progression.

Comparison with Similar Compounds

Benzamide Modifications

  • 2,3-Dimethoxy (Target Compound): The methoxy groups improve water solubility compared to ethoxy () or trifluoromethyl () analogs. This may reduce toxicity and enhance oral bioavailability .

Pyrazolo-Pyrimidinone Substituents

  • 4-Nitrobenzyl (Target Compound): The nitro group’s electron-withdrawing nature may strengthen hydrogen bonding with kinase ATP-binding pockets, improving potency but possibly reducing metabolic stability .
  • 2-Fluorobenzyl (): Fluorine’s electronegativity enhances binding affinity while maintaining metabolic resistance.

Linker and Core Variations

  • Ethyl linkers (common across analogs) provide flexibility without excessive steric bulk.
  • Chromene-containing analogs () exhibit expanded π-π stacking interactions, beneficial for kinase inhibition but synthetically complex.

Research Findings and Implications

Bioactivity Trends:

  • Nitro-substituted derivatives (e.g., Target Compound) are hypothesized to exhibit higher potency against tyrosine kinases compared to fluorinated analogs but may require structural optimization for metabolic stability .
  • Trifluoromethyl groups () are associated with prolonged half-lives due to resistance to oxidative metabolism .

Synthetic Approaches: Suzuki-Miyaura coupling (e.g., ) is frequently employed for introducing aryl/heteroaryl groups to the pyrazolo-pyrimidinone core. Modifications at the benzamide position (e.g., methoxy vs. ethoxy) are achieved via nucleophilic substitution or ester hydrolysis .

Pharmacokinetic Considerations:

  • The 2,3-dimethoxy group in the Target Compound may address solubility limitations observed in CF₃-containing analogs, making it a candidate for oral formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, alkylation of the pyrazolo[3,4-d]pyrimidin-4-one core with α-chloroacetamides in dry acetonitrile under reflux conditions can introduce side chains . Optimization may include varying solvents (e.g., dichloromethane for urea/thiourea derivatives), reaction temperatures, and catalysts (e.g., potassium carbonate for deprotonation). Yield improvements often require iterative adjustments to stoichiometry and purification via recrystallization from acetonitrile .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the benzamide moiety) .
  • ¹H/¹³C NMR : To verify substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • ESI-MS : For molecular ion peak validation .
  • Elemental analysis : To confirm purity and stoichiometry .

Q. How should researchers evaluate the compound’s solubility and stability under various experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and non-polar (dichloromethane) solvents using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under acidic/basic (e.g., HCl/NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions, monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed across different in vitro assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, enzyme isoform selectivity). Mitigation strategies include:

  • Dose-response validation : Use a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Orthogonal assays : Confirm activity via fluorescence-based and radiometric methods.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess reproducibility across replicates .

Q. What computational strategies are appropriate for predicting the compound’s binding affinity to target enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or proteases). Validate with co-crystallized ligands from the PDB .
  • DFT calculations : Analyze electron density maps to identify reactive hotspots (e.g., nitrobenzyl group’s electrophilicity) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Environmental partitioning : Measure logP (octanol-water) and soil sorption coefficients (Kd) .
  • Biotic degradation : Use OECD 301B (ready biodegradability) tests with activated sludge.
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore modifications in the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer :

  • Core modifications : Synthesize derivatives with substituents at the 5-position (e.g., replacing nitrobenzyl with halogenated or alkyl groups) .
  • Side-chain variations : Introduce urea/thiourea or benzoate groups on the ethyl linker .
  • Biological testing : Screen against target panels (e.g., kinase inhibition or antimicrobial assays) to correlate structural changes with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.